molecular formula C5H7N3OS B575375 4-Ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183302-59-2

4-Ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B575375
M. Wt: 157.191
InChI Key: YQSBEYPYNVGYLN-UHFFFAOYSA-N
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Description

“4-Ethyl-1,2,3-thiadiazole-5-carboxamide” is a derivative of the thiadiazole class of compounds . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is known for its wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, they can react with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The presence of the sulfur atom contributes to their relatively good liposolubility .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can be synthesized through various chemical reactions involving hydrazonoyl halides . These compounds have wide biological properties and chemical reactivities, making them useful in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. They are characterized by good liposolubility, which is most likely attributed to the presence of the sulfur atom .

properties

IUPAC Name

4-ethylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBEYPYNVGYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,2,3-thiadiazole-5-carboxamide

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